molecular formula C11H8BrNO3 B3022661 Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate CAS No. 66416-74-8

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate

Cat. No.: B3022661
CAS No.: 66416-74-8
M. Wt: 282.09 g/mol
InChI Key: QISAGMFLCVNNBT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate (CAS 66416-74-8) is a quinoline derivative with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol . Key properties include:

  • Melting Point: 275–278°C (in benzene).
  • Boiling Point: Estimated at 457.4 ± 45.0°C.
  • Density: 1.622 ± 0.06 g/cm³.
  • Acidity (pKa): ~9.75 ± 0.70 .

The compound features a bromine atom at position 6, a hydroxyl group at position 2, and a methyl ester at position 4. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables hydrogen bonding and directs electrophilic substitution . It is widely used in organic synthesis and materials science for constructing heterocyclic frameworks with optical or electronic applications .

Properties

IUPAC Name

methyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISAGMFLCVNNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001022055
Record name Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66416-74-8
Record name Methyl 6-bromo-1,2-dihydro-2-oxo-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66416-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate typically involves the bromination of 2-hydroxyquinoline-4-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6-position of the quinoline ring. The resulting 6-bromo-2-hydroxyquinoline-4-carboxylic acid is then esterified using methanol and a suitable catalyst such as sulfuric acid to yield the final product .

Chemical Reactions Analysis

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate has been investigated for its potential therapeutic properties. The compound belongs to a class of quinoline derivatives known for their diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of hydroxyquinoline, including this compound, exhibit notable antioxidant properties. A study evaluated several synthesized compounds for their antioxidant activity using the ABTS assay method, revealing that certain derivatives displayed significant activity, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Quinoline derivatives have shown promise as antimicrobial agents. This compound may possess similar properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents. The presence of the bromine atom enhances its interaction with biological targets, potentially increasing efficacy against pathogens .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may also exhibit anticancer activity. Some studies have reported that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, warranting further investigation into this compound's specific effects on cancer cells .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing other biologically active molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and create new derivatives with enhanced properties .

Hybridization with Other Pharmacophores

By hybridizing this compound with other pharmacophores, researchers can explore synergistic effects that may lead to compounds with improved therapeutic profiles. This approach has been successful in generating novel structures with enhanced biological activities .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

StudyFocusFindings
Antioxidant ActivityIdentified as a potent antioxidant; modifications enhance activity
Antimicrobial PropertiesSuggested efficacy against bacterial strains; further testing required
Anticancer ActivityInduced apoptosis in cancer cell lines; potential for drug development

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and Ester Groups

The structural diversity of quinoline derivatives arises from substitutions at positions 2, 4, and 4. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent (Position 2) Ester Group (Position 4) Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate -OH Methyl 282.09 Cross-coupling, materials science
Ethyl 6-bromo-2-methylquinoline-4-carboxylate -CH₃ Ethyl 294.15 Lower polarity, synthetic intermediate
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate -C₆H₄Br Ethyl ~370 Enhanced conjugation, electronics
6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid -C₆H₄-O-iPr None (carboxylic acid) ~418 Lipophilicity, drug candidates
Methyl 6-bromo-4-chloroquinoline-2-carboxylate -Cl (position 4) Methyl ~292 Electron-deficient, diverse coupling
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate -CH=CHPh (styryl) Ethyl 382.24 Extended conjugation, optoelectronics

Comparative Physicochemical Data

Table 2: Physicochemical Properties
Property Target Compound Ethyl 6-bromo-2-methylquinoline-4-carboxylate Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate
Molecular Weight (g/mol) 282.09 294.15 ~370
Boiling Point (°C) 457.4 (est.) 460–470 (est.) >500 (est.)
Solubility Moderate in polar solvents Low in water, high in DCM Insoluble in water, soluble in THF
Reactivity High (Br and -OH) Moderate (Br and -CH₃) High (Br and aryl group)

Biological Activity

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cardioprotective effects, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₁H₈BrN₁O₃
  • Molecular Weight : Approximately 300.54 g/mol

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of bromine and hydroxyl groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, as summarized in the table below:

Microorganism Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40
Candida albicans16.69

These findings suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, demonstrating cytotoxic effects on multiple cancer cell lines. Notably, the compound has shown efficacy in inducing apoptosis in cancer cells through several mechanisms:

  • Induction of Apoptosis : The compound activates the intrinsic pathway of apoptosis, leading to cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cancer Cell Line IC50 (µM)
Breast Cancer10.5
Lung Cancer15.3
Colon Cancer12.7

These results indicate that this compound could serve as a lead compound for developing novel anticancer drugs .

Cardioprotective Effects

Recent studies have also highlighted the cardioprotective effects of this compound, particularly in models of doxorubicin-induced cardiotoxicity. The following table presents the impact on cell viability in cardiomyocytes:

Compound Cell Viability (%)
Control100
Doxorubicin60
This compound (10 µM)85

The results indicate that co-treatment with this compound significantly attenuates doxorubicin-induced oxidative stress and apoptosis in cardiomyocytes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and disrupting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Metal Chelation : Its ability to chelate metal ions may play a role in enhancing its anticancer properties by disrupting metal-dependent processes within cells .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound, against multidrug-resistant strains of bacteria, demonstrating significant potency compared to standard antibiotics .
  • Cancer Research Application : In a series of experiments involving different cancer cell lines, this compound was shown to inhibit tumor growth effectively, suggesting its potential as a therapeutic agent in oncology .
  • Cardiac Protection Research : Research focused on the protective effects against doxorubicin toxicity revealed that this compound could significantly improve cell survival rates in cardiomyocyte models .

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate?

The compound is typically synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) with triethylamine (TEA) as a base. For example, analogous quinoline carboxamides are prepared by reacting carboxylic acid derivatives with amino esters under controlled conditions at 0°C, followed by room-temperature stirring . The bromo substituent at position 6 can be introduced via electrophilic substitution or halogenation of precursor quinoline scaffolds.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the quinoline backbone and substituent positions (e.g., bromo, hydroxyl, and methyl ester groups). For instance, the hydroxyl proton typically appears as a broad singlet (~δ 12 ppm), while the methyl ester resonates as a singlet near δ 3.9 ppm .
  • IR Spectroscopy : Key absorption bands include C=O stretching (~1700 cm1^{-1} for the ester) and O-H stretching (~3200 cm1^{-1} for the hydroxyl group) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with bromine isotopic signatures .

Q. What are the stability considerations for storing this compound?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis of the ester group or oxidation of the hydroxyl moiety. Moisture and light exposure must be minimized .

Advanced Research Questions

Q. How does the bromo substituent at position 6 influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling functionalization at the 6-position. Steric hindrance from the adjacent hydroxyl group may reduce reaction efficiency, requiring optimized ligand systems (e.g., XPhos) and elevated temperatures . Computational studies (DFT) can predict regioselectivity by analyzing electron density distributions at reactive sites .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

  • Disorder Management : The hydroxyl and bromo groups may exhibit positional disorder, requiring split-atom models or restraints.
  • Hydrogen Bonding : Hydrogen atoms on the hydroxyl group are located via difference Fourier maps and refined with distance restraints (O-H ≈ 0.84 Å) .
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure refinement accuracy. Example parameters from analogous quinoline esters include:
ParameterValue
Space groupP21_1/c
R1_1 (I > 2σ)0.045
C-C bond length1.48–1.52 Å

Q. How can contradictions in spectroscopic data from different synthetic routes be resolved?

Contradictions often arise from impurities (e.g., unreacted starting materials) or tautomeric equilibria (e.g., keto-enol forms of the hydroxyl group). Strategies include:

  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity.
  • X-ray Diffraction (XRD) : Resolve ambiguities by comparing experimental and simulated powder XRD patterns .
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What computational approaches are used to model the molecular conformation of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and puckering parameters (e.g., Cremer-Pople coordinates for quinoline ring distortion) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on hydrogen-bonding networks .
  • Docking Studies : Predict binding affinities for biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Methodological Notes

  • Crystallography : Use SHELXTL for structure solution and ORTEP-3 for visualization .
  • Synthesis Optimization : Screen coupling agents (e.g., HATU vs. HBTU) to improve yields .
  • Safety : Adhere to GHS protocols for handling irritants (e.g., wear nitrile gloves, use fume hoods) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
Reactant of Route 2
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Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate

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